molecular formula C17H24N2O B2482763 N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide CAS No. 334974-40-2

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide

Katalognummer: B2482763
CAS-Nummer: 334974-40-2
Molekulargewicht: 272.392
InChI-Schlüssel: XUJMDQBYCUHWQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H24N2O . It has been studied for its potential use in the synthesis of new analgesics derived from Fentanyl .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The starting material was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . The resulting product was then crystallized from acetone .


Molecular Structure Analysis

The crystal structure of the compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .


Chemical Reactions Analysis

The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .

Wissenschaftliche Forschungsanwendungen

1. NMDA Receptor Antagonism

  • Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists: The compound 4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. A series of derivatives showed low nanomolar activity in binding and functional assays, indicating its significance in modulating NMDA receptor activities, a key target in neuropharmacology (Borza et al., 2007).

2. Dopamine D2 Receptor Imaging

  • Benzamides for Dopamine D2 Receptor Imaging: Benzamides, including compounds with N-benzylpiperidin-4-yl structures, were studied for their affinity towards dopamine D2 receptors. These compounds are relevant in the development of imaging agents, particularly in positron emission tomography (PET), for studying dopamine-related neurological disorders (Mach et al., 1993).

3. Synthesis and Characterization of Research Chemicals

  • Identification and Characterization of Research Chemicals: The study identified and characterized a compound related to N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide, showcasing the importance of accurate identification and characterization in research chemicals, which are crucial for pharmacological studies (McLaughlin et al., 2016).

4. Asymmetric Synthesis of Aminopiperidine Derivatives

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method was used for the synthesis of enantioenriched 3-aminopiperidine derivatives, using N-(1-benzylpiperidin-3-yl)enamides. The 3-aminopiperidine moiety, being significant in natural products and pharmaceuticals, highlights the compound's role in facilitating the synthesis of biologically active structures (Royal et al., 2016).

5. Synthesis of Sigma Receptor Ligands

  • Novel Sigma Receptor Ligands: New substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-benzylpiperidine moieties, showed high affinity for sigma receptor subtypes. These findings are significant in understanding the diverse pharmacological profiles of sigma receptors, which are targets in neuropharmacology and oncology (Prezzavento et al., 2007).

Zukünftige Richtungen

The compound has been studied for its potential use in the synthesis of new analgesics derived from Fentanyl . Future research may focus on further exploring its potential therapeutic applications and optimizing its synthesis process.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(15-7-4-8-15)18-16-9-11-19(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMDQBYCUHWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.